REACTION_CXSMILES
|
C(P(=O)(OCC)OCC)#[N:2].FC(F)(F)[C:13]1[CH:14]=[C:15]2C=C(C(O)=O)[N:19]([CH2:25][C:26]3[CH:31]=CC=C(F)C=3)[C:16]2=[N:17][CH:18]=1>>[NH2:2][C:13]1[CH:18]=[N:17][C:16]([N:19]2[CH2:25][CH2:26][CH2:31]2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
C(#N)P(OCC)(OCC)=O
|
Name
|
5-trifluoromethyl-1-[(3-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C2C(=NC1)N(C(=C2)C(=O)O)CC2=CC(=CC=C2)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC(=CC1)N1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.83 mmol | |
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 120% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |